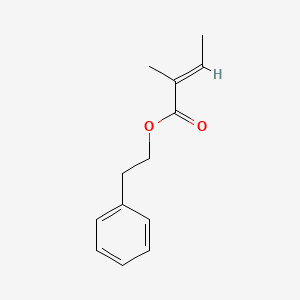

Phenethyl tiglate

Descripción general

Descripción

Phenethyl tiglate, also known as 2-phenylethyl (E)-2-methylbut-2-enoate, is a fatty acid ester with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It is characterized by its pleasant green, rose-like odor and is used in various applications, particularly in the flavor and fragrance industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenethyl tiglate can be synthesized through the esterification of tiglic acid with phenethyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of tiglic acid and phenethyl alcohol into a reactor, where they are mixed with the acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Phenethyl tiglate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

Reduction: Reduction of this compound can yield the corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Different esters or amides.

Aplicaciones Científicas De Investigación

Fragrance and Flavoring Applications

Phenethyl tiglate is primarily recognized for its use in the fragrance and flavoring industries. Its sweet, floral aroma makes it suitable for a variety of applications:

- Fragrance Composition : It is used in formulations to impart heavy rose notes, contributing to the olfactory profile of perfumes. Additionally, it provides sweet, green notes that enhance fruity fragrances, particularly those mimicking cherry and kiwi .

- Flavoring Agent : The compound is utilized as a flavoring ingredient in food products, where it enhances the sensory experience of consumers by adding depth to fruit flavors .

Safety Assessments

The safety profile of this compound has been evaluated through various toxicological studies:

- Genotoxicity : Research indicates that this compound is not expected to be genotoxic, meaning it does not damage genetic information within a cell .

- Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity has been determined to be 385 mg/kg/day based on analog studies with phenethyl alcohol and tiglic acid .

- Reproductive Toxicity : Developmental toxicity studies suggest a NOAEL of 54 mg/kg/day, indicating that this compound poses minimal risk at typical exposure levels used in industry .

Cosmetic Applications

Due to its favorable safety profile and aromatic properties, this compound is also explored for cosmetic applications:

- Skin Care Products : The compound can be incorporated into formulations for lotions and creams due to its pleasant scent and potential skin-conditioning properties.

- Fragrance Fixative : In cosmetic products, it serves as a fixative that helps stabilize volatile fragrance components, enhancing longevity on the skin .

Pharmaceutical Potential

Emerging research suggests possible pharmaceutical applications for this compound:

- Therapeutic Properties : While direct therapeutic uses are still under investigation, the compound's derivatives may exhibit bioactive properties that warrant further exploration in medicinal chemistry .

- Drug Delivery Systems : The ester may play a role in drug formulation as a carrier or enhancer due to its ability to modify the solubility and release profiles of active pharmaceutical ingredients.

Environmental Impact

This compound has been assessed for its environmental safety:

- Ecotoxicity Studies : Evaluations indicate that it does not pose significant risks to aquatic life based on predicted environmental concentrations being below harmful thresholds .

- Biodegradability : The compound is expected to hydrolyze into less harmful substances, indicating a favorable environmental profile compared to other synthetic esters.

Mecanismo De Acción

The mechanism of action of phenethyl tiglate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. This antimicrobial activity is attributed to its ability to interfere with essential cellular processes in bacteria and fungi. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparación Con Compuestos Similares

Phenethyl tiglate can be compared with other similar compounds such as:

Phenethyl acetate: Another ester with a pleasant odor, commonly used in the fragrance industry.

Phenethyl propionate: Similar in structure and used in flavors and fragrances.

Phenethyl butyrate: Known for its fruity odor and used in flavor formulations.

Uniqueness: this compound stands out due to its specific combination of a green, rose-like odor and its potential antimicrobial properties, making it valuable in both the fragrance industry and potential therapeutic applications .

Actividad Biológica

Phenethyl tiglate, also known as 2-phenylethyl tiglate, is an ester compound with the molecular formula C₁₃H₁₆O₂. It has garnered attention in various biological studies due to its potential therapeutic properties, including antimicrobial, antioxidant, and cytotoxic activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Weight: 204.26 g/mol

- CAS Registry Number: 55719-85-2

- Chemical Structure:

Chemical Structure of this compound

Sources

This compound has been identified in several plant species, including Plumeria rubra and Artemisia annua, contributing to its recognition in traditional medicine and modern pharmacology .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, including bacteria and fungi. The compound's effectiveness is often compared to standard antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than that of common antibiotics like ampicillin and fluconazole, showcasing its potential as a therapeutic agent.

| Pathogen | MIC (µg/mL) | Control (Ampicillin/Fluconazole) |

|---|---|---|

| MRSA | 15 | 20 |

| Candida albicans | 12 | 18 |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, demonstrating its ability to scavenge free radicals effectively.

Table: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) | Positive Control (Trolox) |

|---|---|---|

| This compound | 3.88 ± 0.45 | 1.88 ± 0.45 |

This data indicates that this compound possesses strong antioxidant properties, making it a candidate for further investigation in oxidative stress-related conditions .

Cytotoxic Activity

This compound has shown promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies using the MTS assay revealed the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 32.71 ± 1.25 |

| Hep3B (Liver Cancer) | 40.71 ± 1.89 |

| HeLa (Cervical Cancer) | 315.19 ± 20.5 |

These results suggest that this compound selectively inhibits tumor cell proliferation, particularly in breast and liver cancer cells .

Enzyme Inhibition

This compound also exhibits inhibitory activity against key metabolic enzymes, which could have implications for diabetes management.

Table: Enzyme Inhibition Activity

| Enzyme | IC50 (µg/mL) | Positive Control |

|---|---|---|

| α-Glucosidase | 52.44 ± 0.29 | Acarbose |

| Lipase | 478.14 ± 1.2 | Orlistat |

The inhibition of α-glucosidase indicates potential benefits in controlling postprandial blood sugar levels .

Propiedades

Número CAS |

55719-85-2 |

|---|---|

Fórmula molecular |

C13H16O2 |

Peso molecular |

204.26 g/mol |

Nombre IUPAC |

2-phenylethyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3/b11-3- |

Clave InChI |

KVMWYGAYARXPOL-JYOAFUTRSA-N |

SMILES |

CC=C(C)C(=O)OCCC1=CC=CC=C1 |

SMILES isomérico |

C/C=C(/C)\C(=O)OCCC1=CC=CC=C1 |

SMILES canónico |

CC=C(C)C(=O)OCCC1=CC=CC=C1 |

Punto de ebullición |

139.00 to 140.00 °C. @ 7.00 mm Hg |

Densidad |

1.148-1.159 |

Key on ui other cas no. |

55719-85-2 |

Descripción física |

Colourless viscous liquid; very pleasant, warm herbaceous, deep-rosy, dry leafy-green odou |

Solubilidad |

slightly |

Sinónimos |

phenethyl tiglate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.